molecular formula C21H18N2O2 B2457312 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide CAS No. 312922-72-8

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide

Cat. No. B2457312
CAS RN: 312922-72-8
M. Wt: 330.387
InChI Key: KGRRICPLDGATOM-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide, also known as EDBI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EDBI is a synthetic compound that belongs to the class of indole-based molecules, and it has been shown to exhibit promising biological and pharmacological activities.

Scientific Research Applications

Multicomponent Synthetic Approaches

Research on 2-alkynylbenzamides under palladium iodide catalyzed conditions has led to the development of functionalized isoindolinone and isobenzofuranimine derivatives, highlighting the versatility of palladium-catalyzed reactions in synthesizing complex organic molecules. These methodologies may be applicable in synthesizing structurally related compounds, offering a pathway to diverse biological activities and material properties (Mancuso et al., 2014).

Ionic Liquid Mediated Synthesis

The reaction of 2-aminobenzamides with indoline-2,3-dione in ionic liquids illustrates the role of non-conventional solvents in facilitating organic transformations. This method, particularly in the presence of iodine, yields novel compounds with significant physiological and pharmaceutical implications (Sheng et al., 2012).

Metal-Catalyzed Functionalization

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide showcases the utility of metal-catalyzed C–H bond functionalization reactions. This compound, characterized by spectroscopic methods and X-ray analysis, demonstrates the potential of metal-catalyzed reactions in constructing molecules with complex functionalities (Al Mamari & Al Lawati, 2019).

Antimicrobial Activity

A study on the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring has identified compounds with potent antibacterial and antifungal properties. These findings underline the importance of thiazole derivatives in developing new therapeutic agents for microbial diseases (Desai et al., 2013).

properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-3-23-18-12-11-17(15-5-4-6-16(19(15)18)21(23)25)22-20(24)14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRRICPLDGATOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide

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